4-Hydrazinyl-N,N-dimethylaniline
Overview
Description
4-Hydrazinyl-N,N-dimethylaniline, also known as HDMA, is a chemical compound that has been studied extensively for its potential use in scientific research. It is a derivative of aniline and contains a hydrazine functional group, which makes it a useful compound for various applications.
Scientific Research Applications
Biochemical Interactions and Metabolic Pathways : 4-Hydrazinyl-N,N-dimethylaniline and related compounds have been studied for their interactions in biological systems, particularly in relation to their metabolism in animals. For instance, 3:4-Dimethylaniline, a similar compound, has been shown to have carcinogenic properties and affects the incidence of pituitary gland tumours in rats (Boyland & Sims, 1959).
Catalysis in Biological Systems : Research has also explored the use of compounds like 4-Hydrazinyl-N,N-dimethylaniline as catalysts in biochemical reactions. For example, 4-aminophenylalanine has been found effective as a catalyst in hydrazone formation reactions at low temperatures and neutral pH, which is relevant for biomolecular labeling (Blanden et al., 2011).
Environmental Impact and Toxicology : Some studies have focused on the environmental impact and toxicological aspects of related aromatic amines. For instance, 2,6-Dimethylaniline, an environmental pollutant, forms DNA adducts and is classified as a rodent carcinogen (Gonçalves et al., 2001).
Photophysical Properties and Molecular Structures : The structural and photophysical properties of borylanilines, compounds related to 4-Hydrazinyl-N,N-dimethylaniline, have been a subject of study. These studies provide insight into their molecular conformations and potential applications in various chemical processes (Sudhakar et al., 2013).
Electrochemical Synthesis and Applications : Electrochemical methods have been explored for synthesizing derivatives of N,N-dimethylanilines. Such studies focus on developing environmentally friendly and efficient synthesis methods for potentially useful industrial chemicals (Polat et al., 2000).
Antimicrobial and Larvicidal Activities : Some derivatives of 4-Hydrazinyl-N,N-dimethylaniline have been examined for their antimicrobial and larvicidal activities, indicating potential applications in pharmaceutical and pest control industries (Alaklab et al., 2017).
properties
IUPAC Name |
4-hydrazinyl-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)8-5-3-7(10-9)4-6-8/h3-6,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXJJUSLMZKOLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627368 | |
Record name | 4-Hydrazinyl-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-N,N-dimethylaniline | |
CAS RN |
41002-34-0 | |
Record name | 4-Hydrazinyl-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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